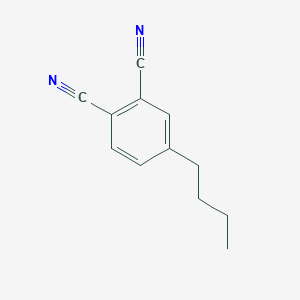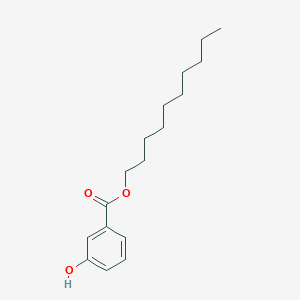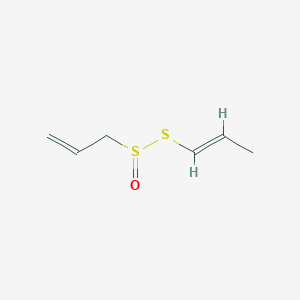![molecular formula C22H24 B14271151 1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene CAS No. 138680-16-7](/img/structure/B14271151.png)
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene core substituted with dimethylphenyl and dimethylnaphthalene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a naphthalene derivative is alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2,5-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
- 1-[2-(2,4-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
- 1-[2-(2,3-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene
Uniqueness
1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific structural features are required for desired outcomes.
Propriétés
Numéro CAS |
138680-16-7 |
|---|---|
Formule moléculaire |
C22H24 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-[2-(2,6-dimethylphenyl)ethyl]-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C22H24/c1-15-8-10-19-11-9-18(4)21(22(19)14-15)13-12-20-16(2)6-5-7-17(20)3/h5-11,14H,12-13H2,1-4H3 |
Clé InChI |
RNFLOMPHYQUNBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=C2CCC3=C(C=CC=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


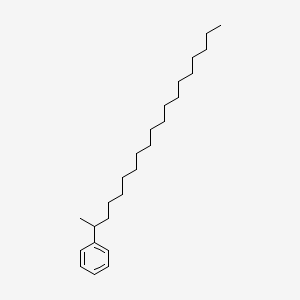
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
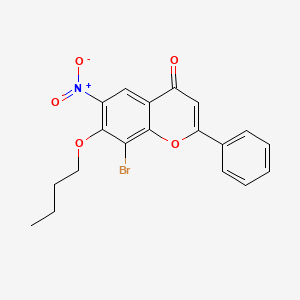
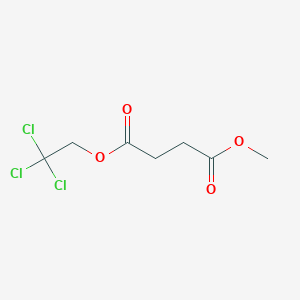
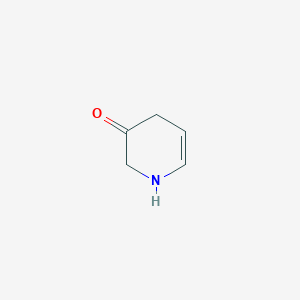
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)

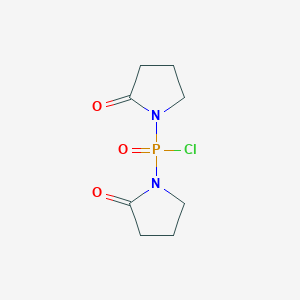
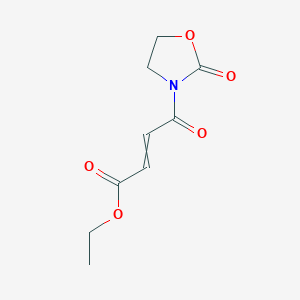
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
